molecular formula ClH2NO2S B135185 Sulfamoyl chloride CAS No. 7778-42-9

Sulfamoyl chloride

Cat. No. B135185
CAS RN: 7778-42-9
M. Wt: 115.54 g/mol
InChI Key: QAHVHSLSRLSVGS-UHFFFAOYSA-N
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Description

Sulfamoyl chloride is a functional group in organic chemistry that contains both sulfur and chlorine elements. It is a key intermediate in the synthesis of various sulfonamide compounds, which are prevalent in pharmaceuticals and agrochemicals due to their wide range of biological activities. The sulfamoyl group is characterized by the presence of a sulfonyl group (SO2) bonded to an amine (NH2), with the chlorine atom attached to the sulfur atom, forming the sulfamoyl chloride moiety.

Synthesis Analysis

The synthesis of sulfamoyl chloride derivatives has been explored through various methods. One approach involves the use of arylsulfonyl chlorides as a sulfur source, which reductively couple with electron-rich (hetero)arenes in the presence of triphenylphosphine to afford di(hetero)aryl thioethers in good yields . Another innovative method reported is the late-stage 18F/19F isotopic exchange, which allows for the synthesis of various sulfamoyl [18F]fluorides with high radiochemical yields, overcoming the challenges associated with the direct synthesis from amines . Additionally, sulfonyl chlorides have been used as thiol surrogates for carbon-sulfur bond formation, enabling the one-pot synthesis of thioethers and thioesters .

Molecular Structure Analysis

The molecular structure of sulfamoyl chloride derivatives is characterized by the presence of a sulfur atom doubly bonded to two oxygen atoms and a chlorine atom, with the nitrogen of the amine group also attached to the sulfur. This structure is pivotal for the reactivity of sulfamoyl chlorides in various chemical reactions, as it allows for the activation of the chloride and the subsequent formation of sulfonamides and related compounds.

Chemical Reactions Analysis

Sulfamoyl chlorides participate in a variety of chemical reactions. They can be used in the selective synthesis of sulfonamides and β-aryl sulfonyl enamines through iodine-catalyzed oxidation . Palladium-catalyzed Suzuki–Miyaura coupling has been employed using sulfuric chloride as a linchpin to generate diverse sulfonamides with high functional group tolerance . Furthermore, silyl radical-mediated activation of sulfamoyl chlorides enables the direct access to aliphatic sulfonamides from alkenes . The synthesis of sulfonamides from sulfamoyl inner salts also highlights the versatility of these compounds in forming carbon-sulfur bonds .

Physical and Chemical Properties Analysis

Sulfamoyl chlorides are typically reactive intermediates that are sensitive to moisture due to the presence of the chlorine atom, which can be readily displaced by nucleophiles. The physical properties such as melting point, boiling point, and solubility can vary depending on the specific structure of the sulfamoyl chloride derivative. The chemical properties are largely defined by the reactivity of the sulfur(VI) center, which can undergo various transformations to yield a wide array of functionalized molecules, as demonstrated by the synthesis of N-acyl sulfamates from fluorosulfates and amides . The facile synthesis of sulfonyl chlorides from sulfonate salts under mild conditions further exemplifies the chemical versatility of these compounds . Lastly, the introduction of a new sulfamoylation reagent, N-carbo-(trimethylsilyloxy)sulfamoyl chloride, has facilitated the synthesis of thiatriazine dioxides, showcasing the potential of sulfamoyl chlorides in heterocyclic chemistry .

Scientific Research Applications

Synthesis of Aliphatic Sulfonamides

Sulfamoyl chloride is instrumental in the synthesis of aliphatic sulfonamides from alkenes. It can be activated via Cl-atom abstraction by a silyl radical, a process facilitated by photocatalysts like Eosin Y. This method allows for the efficient creation of complex molecules, such as sulfonamide-containing cyclobutyl-spirooxindoles, demonstrating its utility in late-stage functionalization protocols for medicinal chemistry (Hell et al., 2019).

Preparation of Steroid Sulfamates

In another application, sulfamoyl chloride is used for generating steroid sulfamates, which have shown interactions with the GABAA receptor. This process involves the conversion of 3α- and 3β-alcohols of steroids into sulfamates, highlighting its role in creating bioactive molecules for further biological evaluation (Kapras et al., 2009).

Safer Preparative Method for Nonsymmetrical Sulfamides

Sulfamoyl chloride's derivatives, such as N-sulfamoyloxazolidinones, offer a safer and more convenient method for preparing sulfamides. This approach mitigates the risks associated with using hazardous reagents like phosphorus oxychloride or sulfamoyl chloride itself, providing a significant advantage in the synthesis of sulfamides on a large scale (Borghese et al., 2006).

Sulfamoylation of Hydroxyl Groups

The sulfamoylation reaction of hydroxyl groups, crucial for synthesizing target sulfamates, is accelerated when using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents. This condition signifies sulfamoyl chloride's efficiency in completing reactions involving extensive hydroxyl groups, enhancing yields without the need for a base (Okada et al., 2000).

Synthesis of Sulfonamide Derivatives

Sulfamoyl chloride's versatility is also demonstrated in the synthesis of sulfonamide derivatives, which have significant applications in discovering bioactive molecules for medicinal research. Techniques like the palladium-catalyzed Suzuki–Miyaura coupling utilize sulfamoyl chlorides for creating diverse sulfonamides, showcasing high functional group tolerance and moderate to high yields (Wang et al., 2021).

Safety And Hazards

Sulfamoyl Chloride is classified as dangerous. It causes severe skin burns and eye damage. It may cause respiratory irritation and is fatal if inhaled . It is recommended to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes .

properties

IUPAC Name

sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH2NO2S/c1-5(2,3)4/h(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHVHSLSRLSVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClH2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30228396
Record name Chlorosulfamic acid
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Molecular Weight

115.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfamoyl chloride

CAS RN

7778-42-9
Record name Chlorosulfamic acid
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Record name Sulfamoyl chloride
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Record name Chlorosulfamic acid
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Record name Sulfamoyl Chloride
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Record name CHLOROSULFAMIC ACID
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Synthesis routes and methods I

Procedure details

Sulfamoyl chloride was prepared in situ by cautiously adding to a solution of chlorosulfonyl isocyanate (7.05 g, 0.05 mol) in acetonitrile (50 ml) cooled to 0-5° C., water (0.9 ml) in acetonitrile (5 ml) keeping the temperature below 10° C., whilst stirring for 1 hour. A solution of 1-(prop-2-en-1-yl) aniline (6.65 g, 0.05 mol) and triethylamine (5.05 g, 0.05 mol) was stirred at 0-5° C. and the sulfamoyl chloride prepared above was added slowly keeping the temperature below 10° C., stirring overnight. The reaction was poured into ice-water(100 ml) and the product, 1-phenyl-1-(prop-2-en-1-yl) sulfamide was collected by filtration. This was treated with 2-methylpropionaldehyde and methane sulfonic acid as described previously to give 3,4-dihydro-4-(2-methylethyl)-1-(prop-2-en-1-yl)-1H-2,1,3-benzothiadiazine-2,2-dioxide. This compound was converted to 3,4-dihydro-4-(2-methylethyl)-1-(2-oxoethyl)-1H-2,1,3-benzothiadiazine-2,2-dioxide by methods discussed previously.
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7.05 g
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50 mL
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1-(prop-2-en-1-yl) aniline
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6.65 g
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5.05 g
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ice water
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5 mL
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0.9 mL
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Synthesis routes and methods II

Procedure details

Sulfamyl chloride was synthesized from chlorosulfonyl isocyanate according to the procedure described by R. Graf in Chemische Berichte, p. 509 (1959), which is incorporated herein by reference. A solution of 4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-pyrazol-3-amine prepared as set forth in Example 2 (200 mg, 0.77 mmol), sulfamyl chloride (100 mg, 0.8 mmol) and triethylamine (200 mg, 2 mmol) in benzene (5 ml) and acetonitrile (5 ml) was stirred at room temperature for 2 hours. The reaction was stripped in vacuo and residue was treated with water and basified to pH 7 with ammonium hydroxide. The resultant precipitate was purified by chromatography on silica gel using mixtures of ethyl acetate and methanol as eluents. The purified [4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-pyrazol-3-yl]sulfamide thus obtained had m.p. 201-202° C.
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4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-pyrazol-3-amine
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Example 2
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200 mg
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100 mg
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200 mg
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5 mL
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5 mL
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Synthesis routes and methods III

Procedure details

A stock of sulfamyl chloride was prepared by adding formic acid to chlorosulfonyl isocyanate. The sulfamyl chloride was added to a room temperature solution of 104 and triethyl amine in methylene chloride. The reaction was stirred at room temperature overnight. TLC (30% ethyl acetate/hexanes) showed a major spot and a minor product. The reaction was poured into 10% HCl, extracted with methylene chloride, dried over sodium sulfate, filtered, and concentrated to a thick yellow syrup. The crude syrup was adsorbed onto silica and purified by flash chromatography with 15-30% ethyl acetate/hexanes to obtain the final product 105 as a light yellow film.
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